

An In-depth Technical Guide to Sodium Carbomer: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

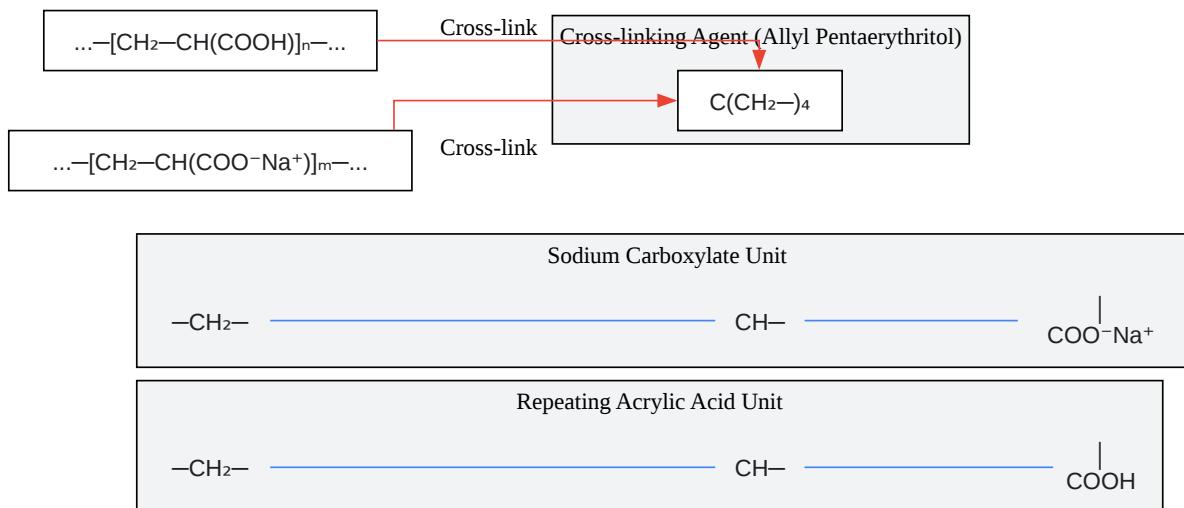
Compound of Interest

Compound Name: SODIUM CARBOMER

Cat. No.: B1168046

[Get Quote](#)

Introduction

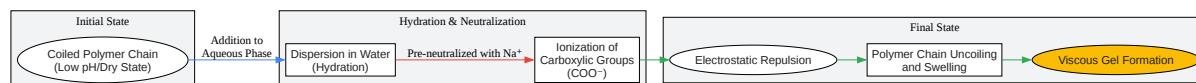

Sodium carbomer is the sodium salt of a carbomer, which is a high molecular weight, cross-linked polymer of acrylic acid.^[1] It is a synthetic, pre-neutralized polymer widely utilized in the pharmaceutical, cosmetic, and personal care industries as a thickener, suspending agent, emulsion stabilizer, and gelling agent.^{[1][2]} Unlike traditional carbomers that require in-situ neutralization to achieve their thickening properties, **sodium carbomer** is supplied in a pre-neutralized form, simplifying formulation processes by readily thickening when dispersed in water.^[1] This guide provides a comprehensive technical overview of the chemical structure, properties, and experimental analysis of **sodium carbomer** for researchers, scientists, and drug development professionals.

Chemical Structure

Carbomers are polymers of acrylic acid, cross-linked with agents such as allyl ethers of pentaerythritol or allyl sucrose.^{[3][4]} This cross-linking creates a three-dimensional network structure.^[3] **Sodium carbomer** is the neutralized form of this polymer, where the carboxylic acid groups are converted to sodium carboxylate groups.^[2] This pre-neutralization is typically achieved using a sodium source like sodium hydroxide.^[2] The IUPAC name for the sodium salt of the 2-propenoic acid polymer with 2,2-bis(hydroxymethyl)propane-1,3-diol 2-propenyl ether is a more specific chemical descriptor.^[2]

The general structure consists of a backbone of repeating acrylic acid units, with a certain percentage of these units being neutralized with sodium ions. The cross-linking agent creates

connections between the long polymer chains, forming a network that can entrap and hold large volumes of a solvent.



[Click to download full resolution via product page](#)

Figure 1: Simplified structure of **Sodium Carbomer**.

Thickening Mechanism

The thickening effect of carbomers is pH-dependent. In their acidic form, the polymer chains are tightly coiled.^[5] When neutralized, the carboxylic acid groups ionize to form carboxylate anions. The mutual repulsion of these negative charges along the polymer backbone causes the polymer chain to uncoil and expand, leading to a significant increase in viscosity and the formation of a gel network.^{[5][6]} Since **sodium carbomer** is pre-neutralized, this process occurs as the polymer hydrates in an aqueous solution.^[1]

[Click to download full resolution via product page](#)

Figure 2: Thickening mechanism of **Sodium Carbomer**.

Physicochemical Properties

The properties of **sodium carbomer** gels are influenced by the specific grade of the carbomer, its concentration, the pH of the final formulation, and the presence of electrolytes.

General Properties

Property	Description
Appearance	White, fluffy, hygroscopic powder. [3]
Solubility	Swells in water, glycerin, and ethanol to form a gel. [7]
pH (0.5% aqueous dispersion)	Typically between 6.0 and 7.5. [8]

Quantitative Data

The viscosity of carbomer gels is a critical parameter and is highly dependent on concentration and pH. The molecular weight also varies between different grades, which in turn affects their rheological properties.

Table 1: Viscosity of Carbomer Dispersions at Different Concentrations and pH

Carbomer Grade	Concentration (wt%)	pH	Viscosity (mPa·s)
Carbopol® 940	0.5	7.0	45,000 - 70,000[9]
Carbopol® 971P NF	0.5	7.0	~12,000[8]
Carbopol® 974P NF	0.5	7.0	~80,000[8]
Ultrez® 10	0.5	-	~55,000[10]
Ultrez® 30	1.0 (with 1% NaCl)	-	9,500 - 12,000[10]

Note: Viscosity is measured using a Brookfield RVT rheometer at 20 rpm.

Table 2: Molecular Weight of Different Carbomer Grades

Carbomer Grade	Estimated Molecular Weight
Carbopol® 940	~4 x 10 ⁹ Da[11]
Carbopol® 941	~7 x 10 ³ Da[11]
General Carbomers	Up to 3-4 billion Daltons[10]

Experimental Protocols

Preparation of Sodium Carbomer Hydrogel

This protocol describes the preparation of a simple aqueous hydrogel for characterization.

Materials:

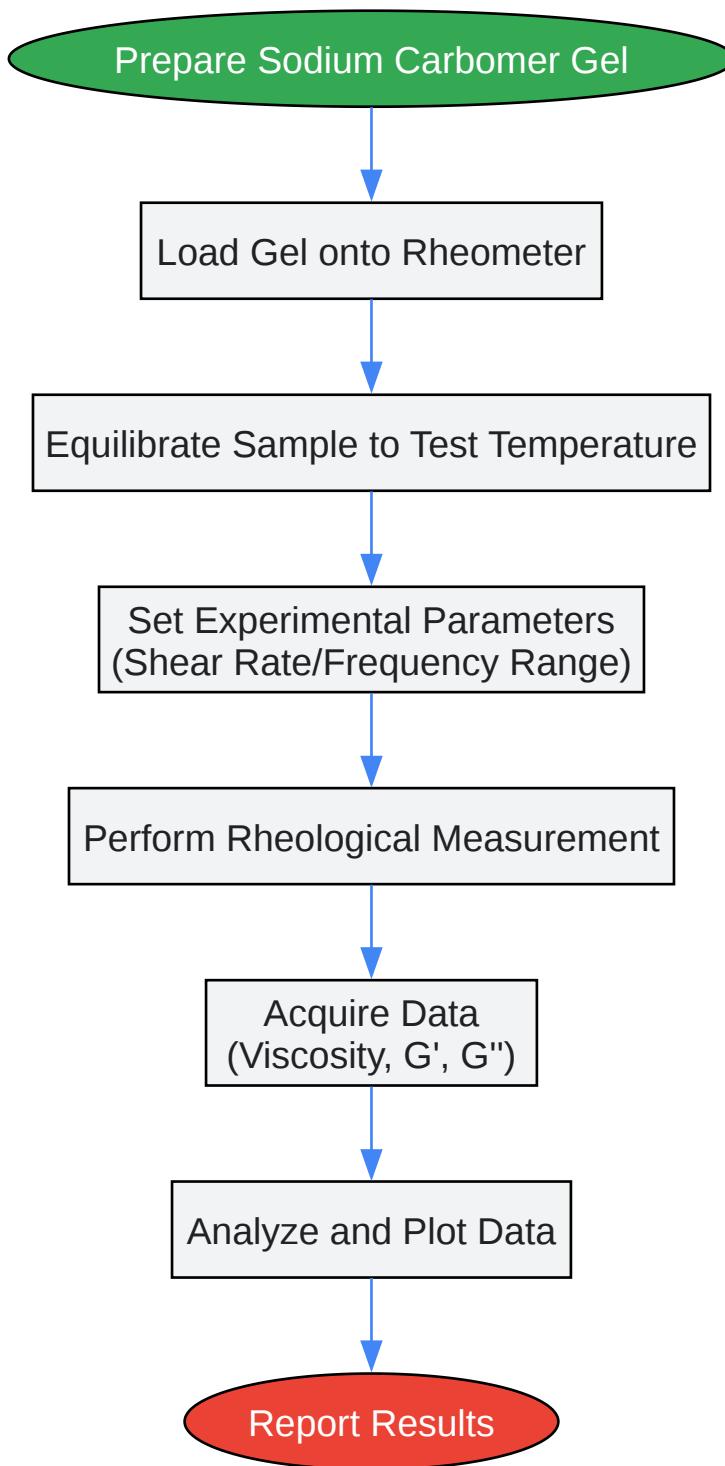
- **Sodium Carbomer** powder
- Deionized water
- Beaker
- Magnetic stirrer and stir bar or overhead mechanical stirrer

Procedure:

- Weigh the required amount of deionized water into a beaker.
- While stirring the water at a moderate speed to create a vortex, slowly and carefully sprinkle the **sodium carbomer** powder into the vortex to avoid the formation of agglomerates.
- Continue stirring until the powder is fully dispersed and hydrated, and a homogenous, viscous gel is formed. This may take from 30 minutes to several hours depending on the concentration and grade of the carbomer.
- Allow the gel to stand to eliminate any entrapped air bubbles.

Rheological Measurement of Sodium Carbomer Gel

This protocol outlines the procedure for measuring the viscosity and viscoelastic properties of a prepared carbomer gel.


Apparatus:

- Controlled stress or controlled strain rheometer with parallel plate or cone and plate geometry.
- Temperature control unit.

Procedure:

- Calibrate the rheometer according to the manufacturer's instructions.
- Carefully apply the prepared **sodium carbomer** gel sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
- Lower the upper plate to the desired gap setting (e.g., 1 mm).
- Trim any excess sample from the edges of the plate.
- Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes).[\[12\]](#)

- Perform the desired rheological tests:
 - Steady Shear Viscosity: Measure viscosity over a range of shear rates (e.g., 0.1 to 100 s^{-1}) to determine the flow behavior (e.g., shear-thinning).[13]
 - Oscillatory Measurement (Amplitude Sweep): Apply a range of strain or stress at a constant frequency to determine the linear viscoelastic region (LVER), storage modulus (G'), and loss modulus (G'').[14]
 - Oscillatory Measurement (Frequency Sweep): Apply a range of frequencies at a constant strain or stress within the LVER to characterize the gel structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Carbomer | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. cosnet.co.kr [cosnet.co.kr]
- 6. quadroliquids.com [quadroliquids.com]
- 7. Carbomer 940 / 934 / all Grade – Pristine Pharmachem [pristinepharmachem.com]
- 8. scribd.com [scribd.com]
- 9. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 10. ulprospector.com [ulprospector.com]
- 11. phexcom.com [phexcom.com]
- 12. ijlret.com [ijlret.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Carbomer: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168046#sodium-carbomer-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com